N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide

P2Y14R Inflammation Gout

Select this specific 2-phenyl-benzoxazole acetamide core (CAS 27337-45-7) for precise SAR studies. Its para-substituted N-acetamide vector is proven critical for achieving target selectivity, as minor modifications drastically shift potency profiles between ACC1/ACC2 and P2Y14R/VEGFR-2. Unlike generic benzoxazole analogs, this scaffold provides a validated starting point for developing potent probes (e.g., P2Y14R antagonist with IC50 2 nM) and PROTAC ligands. Ensure your research is built on a well-characterized foundation.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
Cat. No. B5674922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C15H12N2O2/c1-10(18)16-12-8-6-11(7-9-12)15-17-13-4-2-3-5-14(13)19-15/h2-9H,1H3,(H,16,18)
InChIKeyUWXLQEOSAWVEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide: A Versatile Chemical Probe and Pharmacological Tool Compound


N-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide (CAS: 27337-45-7), a synthetic small molecule with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol , is a core scaffold for a family of 2-phenyl-benzoxazole acetamide derivatives. This privileged structure is a key building block in medicinal chemistry, enabling the development of chemical probes targeting diverse protein classes. Its value lies not in a single, intrinsic biological activity, but in its modular architecture that allows for functionalization, leading to compounds with potent and selective activities against specific targets like P2Y14R [1] and ACC1 [2]. This makes it a fundamental starting point for structure-activity relationship (SAR) studies and the generation of novel research tools.

Precise Differentiation of N-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide from General Benzoxazole Derivatives


Substituting N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide with a generic or closely related benzoxazole analog is a high-risk proposition for scientific projects requiring specific, well-characterized starting points. The benzoxazole core is a privileged scaffold, but the specific substitution pattern (N-acetamide at the para-position of the 2-phenyl ring) dictates crucial physicochemical properties like LogP (~3.53 ) and presents a unique vector for further derivatization. Crucially, this specific orientation is essential for engaging defined binding pockets in established target classes. As shown below, even minor structural modifications to the acetamide moiety can drastically alter target selectivity, as seen in ACC1/ACC2 inhibition [1], while different functionalizations of the same scaffold yield compounds with vastly different target profiles (e.g., P2Y14R vs. VEGFR-2) and potencies. Treating all benzoxazole derivatives as interchangeable ignores the precise, quantitative SAR data that defines their unique utility.

Quantitative Performance Metrics for N-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide-Derived Probes Versus Alternatives


Derivatized Probe 52 Exhibits Sub-Nanomolar P2Y14R Antagonism vs. Benchmark PPTN

A derivative of the 2-phenyl-benzoxazole acetamide scaffold, compound 52, demonstrates a >250-fold improvement in P2Y14R antagonistic activity in a cAMP assay compared to the reference antagonist PPTN [1].

P2Y14R Inflammation Gout

Optimized VEGFR-2 Inhibitor (12l) from Benzoxazole Series Shows Potent Nanomolar Activity vs. Sorafenib in HepG2 Cells

A benzoxazole derivative (12l) demonstrates potent inhibition of VEGFR-2 with an IC50 of 97.38 nM, and shows superior anti-proliferative activity against HepG2 cells compared to the reference VEGFR-2 inhibitor Sorafenib in a head-to-head assay [1].

VEGFR-2 Cancer Angiogenesis

Switching Acetamide to Ureido Moiety in Benzoxazole Series Dramatically Enhances ACC1 Selectivity over ACC2

Replacing the acetamide moiety with a ureido group in a 1,3-benzoxazole derivative (analogue 1b) dramatically improves selectivity for mouse ACC1 over ACC2, a key differentiator from the lead compound 1a which exhibited dual inhibition and caused in vivo toxicity [1].

ACC1 Metabolism Cancer

In Vivo Validation: Probe 52 Demonstrates Efficacy in a Murine Model of Gouty Arthritis

The P2Y14R antagonist probe 52, derived from the 2-phenyl-benzoxazole acetamide scaffold, shows significant in vivo efficacy in reducing inflammation in an MSU-induced acute gouty arthritis mouse model, demonstrating target engagement and therapeutic effect in a living system [1].

P2Y14R Gout In Vivo Pharmacology

Optimal Research and Development Applications for N-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide Derivatives


Development of High-Potency P2Y14R Chemical Probes for Inflammation and Gout Research

The 2-phenyl-benzoxazole acetamide scaffold, of which N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide is the core, is the foundation for developing potent P2Y14R antagonists like probe 52 [1]. This probe's IC50 of 2 nM [2] makes it an exceptional tool for studying the role of the P2Y14 receptor in inflammatory signaling, gout pathogenesis, and other immune-related processes in both in vitro and in vivo models [3].

Generation of Selective ACC1 Inhibitors for Cancer Metabolism Studies

Researchers investigating cancer metabolism and the role of Acetyl-CoA Carboxylase 1 (ACC1) should use the 1,3-benzoxazole core as a starting point for SAR studies. Data shows that modifying the acetamide to a ureido group (as in compound 1b) is a critical step to achieve ACC1 selectivity over ACC2 [1]. This is a clear path to generating the selective in vivo probes needed to dissect ACC1-specific functions in tumorigenesis without the confounding toxicity of dual ACC1/2 inhibition [1].

Design of Novel VEGFR-2 Inhibitors with Alternative Binding Modes

The benzoxazole core provides a viable and potent scaffold for developing VEGFR-2 inhibitors, as exemplified by compound 12l [1]. This scaffold offers a distinct chemical space for medicinal chemists to explore, with demonstrated nanomolar potency against the VEGFR-2 enzyme [2] and superior cellular efficacy compared to the standard-of-care agent Sorafenib in certain cancer cell lines [3]. It is an ideal starting point for programs seeking to overcome resistance or improve the selectivity profile of existing VEGFR-2 inhibitors.

Creation of Versatile Building Blocks for Targeted Protein Degradation (PROTACs)

N-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide serves as an ideal ligand for the target protein in PROTAC development. Its defined binding mode to proteins like P2Y14R [1] and VEGFR-2 [2] provides a reliable anchor for recruiting the E3 ligase complex. By derivatizing the molecule with a linker, researchers can create bifunctional molecules for the targeted degradation of these disease-relevant proteins, a powerful application for functional genomics and novel therapeutic strategies.

Quote Request

Request a Quote for N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.